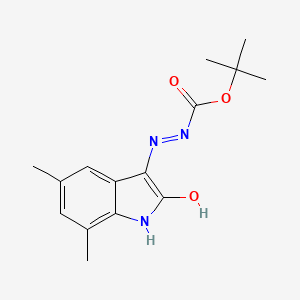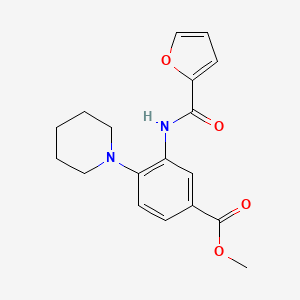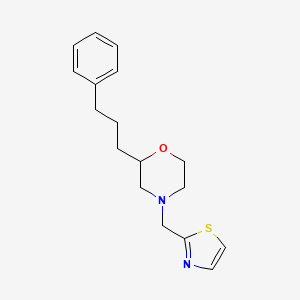![molecular formula C25H19N3 B6115441 2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)
2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine, commonly referred to as MPTN, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. MPTN is a triazepine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
MPTN has been studied extensively for its potential applications in various fields. One of the most promising applications of MPTN is in the field of cancer research. Studies have shown that MPTN exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. MPTN has also been shown to inhibit the growth of cancer cells by disrupting microtubule dynamics.
Mecanismo De Acción
The mechanism of action of MPTN is not fully understood, but it is believed to involve the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton that play a critical role in cell division. MPTN has been shown to inhibit the polymerization of tubulin, a protein that makes up microtubules, leading to the disruption of microtubule dynamics and ultimately, cell death.
Biochemical and Physiological Effects:
MPTN has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, MPTN has also been shown to exhibit anti-inflammatory and analgesic activity. Studies have also shown that MPTN exhibits potent antioxidant activity, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPTN in lab experiments is its potency. MPTN has been shown to exhibit potent anti-cancer activity at relatively low concentrations. However, one of the limitations of using MPTN in lab experiments is its toxicity. MPTN has been shown to exhibit cytotoxicity towards normal cells, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on MPTN. One area of research is the development of more potent and selective MPTN analogs. Another area of research is the investigation of the potential clinical applications of MPTN, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of MPTN and its effects on normal cells.
Métodos De Síntesis
The synthesis of MPTN involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form 2-(4-methylphenyl) hydrazine. This intermediate is then reacted with 1-naphthyl isocyanate to form MPTN. The reaction is carried out under reflux in anhydrous ethanol, and the product is obtained as a yellow solid.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3/c1-17-11-13-19(14-12-17)25-26-23-16-21-10-6-5-9-20(21)15-22(23)24(27-28-25)18-7-3-2-4-8-18/h2-16H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZJESTONOIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C(=NN2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)



![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)

![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)
